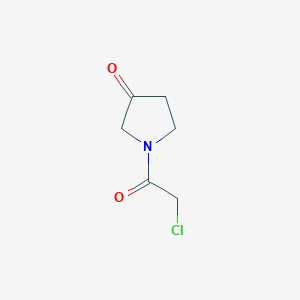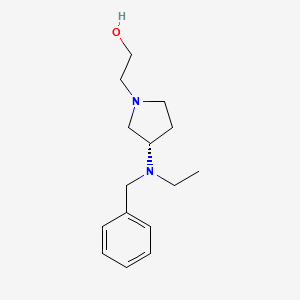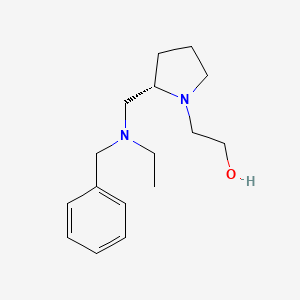![molecular formula C17H28N2O B7929708 2-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol](/img/structure/B7929708.png)
2-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a complex organic compound that features a pyrrolidine ring, an ethanol group, and a benzyl-isopropyl-amino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as 1,4-diketone, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Benzyl-Isopropyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl-isopropyl-amine under basic conditions.
Attachment of the Ethanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield benzyl-isopropyl-amino-pyrrolidine-carboxylic acid.
Scientific Research Applications
2-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving neurotransmitter analogs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol involves its interaction with specific molecular targets. The benzyl-isopropyl-amino group can interact with receptors or enzymes, modulating their activity. The ethanol group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
- 2-{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
- 2-{2-[(Benzyl-propyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
Uniqueness
2-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-[2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-15(2)19(13-16-7-4-3-5-8-16)14-17-9-6-10-18(17)11-12-20/h3-5,7-8,15,17,20H,6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKYNHGNVDGRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1CCO)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7929637.png)
![{(S)-2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid](/img/structure/B7929648.png)
![{3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid](/img/structure/B7929653.png)

![2-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol](/img/structure/B7929676.png)
![2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol](/img/structure/B7929682.png)
![2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol](/img/structure/B7929683.png)
![2-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol](/img/structure/B7929695.png)

![2-{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol](/img/structure/B7929699.png)

![2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol](/img/structure/B7929723.png)
![2-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol](/img/structure/B7929724.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine](/img/structure/B7929744.png)
